molecular formula C18H19NO2S B12425901 (Rac)-4-Hydroxy Duloxetine-d3

(Rac)-4-Hydroxy Duloxetine-d3

Cat. No.: B12425901
M. Wt: 316.4 g/mol
InChI Key: DRRXQCXSBONKPD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-4-Hydroxy Duloxetine-d3 is a deuterated form of the compound Duloxetine. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Duloxetine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-4-Hydroxy Duloxetine-d3 typically involves the deuteration of DuloxetineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and compliance with regulatory standards. Techniques such as chromatography and mass spectrometry are employed to monitor the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

(Rac)-4-Hydroxy Duloxetine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(Rac)-4-Hydroxy Duloxetine-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.

    Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of deuterated compounds.

    Medicine: Utilized in preclinical and clinical research to evaluate the therapeutic potential and safety of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.

Mechanism of Action

The mechanism of action of (Rac)-4-Hydroxy Duloxetine-d3 is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the binding of the compound to the serotonin and norepinephrine transporters, blocking their reuptake function . The deuteration may also influence the compound’s metabolic stability and half-life .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rac)-4-Hydroxy Duloxetine-d3 is unique due to its specific deuteration pattern, which can enhance its pharmacokinetic properties and stability compared to non-deuterated forms. This makes it a valuable tool in research and drug development .

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-[1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i1D3

InChI Key

DRRXQCXSBONKPD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.